Cas no 613-93-4 (N-Methylbenzamide)
N-Methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-methylbenzamide
- Benzamide,N-methyl-(6CI,7CI,8CI,9CI)
- n-methyl-benzamid
- N-MethylbenzaMide 10GR
- N-Methylbenzenamide
- n-methylbenzenecarboxamide
- Benzamide, N-methyl-
- N-Methyl-benzamide
- NCCHARWOCKOHIH-UHFFFAOYSA-N
- K3ED781E08
- N-methyl benzamide
- DSSTox_CID_5570
- WLN: 1MVR
- DSSTox_RID_77834
- DSSTox_GSID_25570
- NCCHARWOCKOHIH-UHFFFAOYSA-
- benzenecarbox
- DTXCID605570
- n-methylbenzamid
- HY-135848
- CS-0114596
- CAS-613-93-4
- Tox21_200220
- NCGC00257774-01
- EN300-131692
- N-Methylbenzamide, >=99%
- Z32016410
- NSC 42944
- EINECS 210-362-3
- MFCD00011642
- NSC42944
- AKOS002304094
- A833200
- SY037937
- UNII-K3ED781E08
- SCHEMBL9580804
- NS00021249
- Q27281901
- BRN 1209880
- METHYLBENZAMIDE, N-
- InChI=1/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
- DTXSID5025570
- NSC-42944
- 613-93-4
- 12-DIMETHYL-3-PROPYLIMIDAZOLIUMTRIS(TRI
- CHEMBL275261
- SCHEMBL7551593
- AP-065/40250235
- AS-11419
- FT-0632559
- F16588
- W-109573
- NCGC00091232-01
- SCHEMBL6100
- AI3-01069
- NCGC00091232-02
- CCRIS 4670
- 4-09-00-00727 (Beilstein Handbook Reference)
- DB-053865
- N-METHYLBENZENEAMIDE
- NMethylbenzenamide
- NMethylbenzenecarboxamide
- Benzamide, Nmethyl
- N-Methylbenzamide
-
- MDL: MFCD00011642
- Inchi: 1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
- InChI Key: NCCHARWOCKOHIH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC
- BRN: 1209880
Computed Properties
- Exact Mass: 135.06800
- Monoisotopic Mass: 135.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Not available
- Density: 1.1031 (rough estimate)
- Melting Point: 76-78 °C (lit.)
- Boiling Point: 167 °C/11 mmHg(lit.)
- Flash Point: 175.9ºC
- Refractive Index: 1.5589 (estimate)
- Solubility: ethanol: soluble50mg/mL, clear, yellow-green
- Water Partition Coefficient: Insoluble in water.
- PSA: 29.10000
- LogP: 1.43710
- Solubility: Not available
N-Methylbenzamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S24/25
- RTECS:CV5570000
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R20/21/22
- Storage Condition:Ambient temperatures.
N-Methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 222798-5G |
N-Methylbenzamide |
613-93-4 | ≥99% | 5G |
¥526.7 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 222798-10G |
N-Methylbenzamide |
613-93-4 | 10g |
¥1058.91 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N858226-100g |
N-Methylbenzamide |
613-93-4 | 98% | 100g |
1,658.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NF605-100g |
N-Methylbenzamide |
613-93-4 | 98% | 100g |
¥1823.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NF605-5g |
N-Methylbenzamide |
613-93-4 | 98% | 5g |
¥118.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NF605-25g |
N-Methylbenzamide |
613-93-4 | 98% | 25g |
¥509.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NF605-1g |
N-Methylbenzamide |
613-93-4 | 98% | 1g |
¥36.0 | 2022-07-28 | |
| TRC | N178000-2.5g |
N-Methylbenzamide |
613-93-4 | 2.5g |
$ 125.00 | 2022-06-03 | ||
| TRC | N178000-5g |
N-Methylbenzamide |
613-93-4 | 5g |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89880-5g |
N-Methylbenzamide |
613-93-4 | 5g |
¥106.0 | 2021-09-08 |
N-Methylbenzamide Production Method
Production Method 1
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane
4.1 Reagents: Ammonia Solvents: Methanol
Production Method 2
2.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
3.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane
6.1 Reagents: Ammonia Solvents: Methanol
Production Method 3
Production Method 4
2.1 Reagents: Ammonia Solvents: Methanol
Production Method 5
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Methanol
Production Method 6
2.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane
5.1 Reagents: Ammonia Solvents: Methanol
N-Methylbenzamide Raw materials
- 1,3-Propanediol, 2-(bromomethoxy)-, dibenzoate
- 2,4-Diethoxypyrimidine
- 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate
- 1,3-Dichloro-2-(methoxymethoxy)propane
- Sodium benzoate
- 2(1H)-Pyrimidinone, 1-[[2-(benzoyloxy)-1-[(benzoyloxy)methyl]ethoxy]methyl]-4-ethoxy-
- 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate
N-Methylbenzamide Preparation Products
N-Methylbenzamide Suppliers
N-Methylbenzamide Related Literature
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Subhash L. Yedage,Bhalchandra M. Bhanage Green Chem. 2016 18 5635
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T. Mori,S. Masukawa,T. Kikkawa,A. Fujimori,A. Satoh,K. Matsumoto,M. Jikei,Y. Oishi,Y. Shibasaki RSC Adv. 2017 7 33812
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3. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamideC. A. Bunton,S. J. Farber,A. J. G. Milbank,Charmian J. O'Connor,T. A. Turney J. Chem. Soc. Perkin Trans. 2 1972 1869
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Md Ayub Ali,Ashutosh Nath,Md Midul Islam,Sharmin Binte Shaheed,Ifat Nur Dibbo RSC Adv. 2022 12 11255
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5. Anodic oxidation of carboxamides. Part II. Anodic oxidation and pyridination of N-methyl-4′-methoxybenzanilide in acetonitrileMasaichiro Masui,Hidenobu Ohmori,Hiroteru Sayo,Ayako Ueda,Chihiro Ueda J. Chem. Soc. Perkin Trans. 2 1976 1180
Additional information on N-Methylbenzamide
Recent Advances in N-Methylbenzamide (613-93-4) Research: A Comprehensive Review
N-Methylbenzamide (CAS: 613-93-4) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation. This research brief aims to synthesize the latest findings related to N-Methylbenzamide, highlighting its chemical properties, biological activities, and emerging applications in medicine.
One of the key areas of interest in recent research has been the role of N-Methylbenzamide as a scaffold for designing small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a derivative with improved pharmacokinetic properties. These findings underscore the potential of N-Methylbenzamide derivatives as targeted therapies for oncology.
In addition to its applications in oncology, N-Methylbenzamide has also been investigated for its neuroprotective effects. A recent preprint on bioRxiv reported that certain derivatives of this compound exhibited significant activity in reducing oxidative stress in neuronal cells, suggesting potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro assays and molecular docking simulations to elucidate the mechanism of action, revealing interactions with key proteins involved in cellular stress responses.
Another noteworthy development is the use of N-Methylbenzamide in the synthesis of prodrugs. Researchers have leveraged its chemical stability and bioavailability to design prodrugs that can be activated under specific physiological conditions. For instance, a 2024 study in Chemical Communications described a novel N-Methylbenzamide-based prodrug that selectively releases an active anti-inflammatory agent in response to elevated reactive oxygen species (ROS) levels. This approach holds promise for reducing off-target effects and improving therapeutic outcomes in inflammatory diseases.
Despite these advancements, challenges remain in the clinical translation of N-Methylbenzamide derivatives. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future studies. However, the growing body of research highlights the compound's versatility and potential as a cornerstone in drug development. As the field progresses, interdisciplinary collaborations will be essential to unlock the full therapeutic potential of N-Methylbenzamide and its derivatives.
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